molecular formula C13H17BClFO3 B1435591 5-Chloro-2-fluoro-4-methoxyphenylboronic acid pinacol ester CAS No. 2121513-64-0

5-Chloro-2-fluoro-4-methoxyphenylboronic acid pinacol ester

Cat. No.: B1435591
CAS No.: 2121513-64-0
M. Wt: 286.53 g/mol
InChI Key: SSVALZQIWPKGHV-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-4-methoxyphenylboronic acid pinacol ester is a high-value boronic ester derivative supplied with a typical purity of 99% . This organoboron compound serves as a critical building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction . In these reactions, it acts as an efficient coupling partner with various organic halides, enabling the facile construction of complex biaryl systems that are foundational structures in many advanced materials and active molecules . The presence of distinct halogen and methoxy substituents on the aromatic ring provides multiple sites for further functionalization, offering researchers significant versatility in molecular design . This makes the compound exceptionally valuable in medicinal chemistry for creating drug candidate libraries and in agrochemical research for developing new active ingredients. Patented synthesis routes detail the formation of closely related 4-chloro-2-fluoro-3-substituted-phenylboronic acid pinacol esters, highlighting their specific application in producing key intermediates for herbicides . For example, these intermediates can be reacted with picolinate derivatives to yield novel aminopicolinates . As a solid, this pinacol ester offers enhanced stability and handling convenience compared to the corresponding boronic acid . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption. Proper handling procedures should be followed, as similar compounds may pose hazards such as eye irritation, skin irritation, or specific target organ toxicity upon single exposure .

Properties

IUPAC Name

2-(5-chloro-2-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BClFO3/c1-12(2)13(3,4)19-14(18-12)8-6-9(15)11(17-5)7-10(8)16/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVALZQIWPKGHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901135970
Record name 1,3,2-Dioxaborolane, 2-(5-chloro-2-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121513-64-0
Record name 1,3,2-Dioxaborolane, 2-(5-chloro-2-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121513-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 2-(5-chloro-2-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901135970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Methodology

This method involves the lithiation of a suitably substituted aromatic compound, followed by electrophilic borylation to introduce the boronic ester functionality.

Procedure

  • Step 1: Lithiation of 1-fluoro-3-methoxybenzene using n-butyllithium in tetrahydrofuran (THF) at -78°C under inert atmosphere, with N,N,N,N-tetramethylethylenediamine (TMEDA) as a ligand to facilitate lithiation.
  • Step 2: The lithio intermediate reacts with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) to form the corresponding boronic ester.

Reaction Conditions & Yield

Parameter Details
Lithiation reagent n-Butyllithium (0.03 mmol, 5 mol%)
Solvent Tetrahydrofuran (THF)
Temperature -78°C
Reaction time ~1.67 hours
Boronate ester 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Yield Approximately 63-90% (depending on purification)

Research Findings

  • Wang et al. (2014) demonstrated this approach with a yield of approximately 63%, highlighting the efficiency of the lithiation-borylation process for aromatic substrates with halogen substituents.

Coupling of Aromatic Precursors with Organometallic Intermediates

Methodology

This involves the formation of the boronic ester via cross-coupling reactions, such as Suzuki-Miyaura coupling, between halogenated aromatic compounds and boronic acids or esters.

Procedure

  • Step 1: Synthesis of 5-chloro-2-fluoro-4-methoxyphenylboronic acid via halogenation and subsequent borylation.
  • Step 2: Conversion to the pinacol ester through reaction with pinacol under basic conditions.

Reaction Conditions & Yield

Parameter Details
Catalyst Palladium-based catalysts (e.g., Pd(PPh₃)₄)
Base Potassium carbonate (K₂CO₃)
Solvent Mixture of dioxane and water
Temperature 80°C
Reaction time 8–16 hours
Yield 47–90%, depending on substrate purity and conditions

Research Findings

  • Wang et al. (2014) reported successful Suzuki coupling with yields up to 47%, emphasizing the versatility of this method for aromatic boronic ester synthesis.

Reaction of Aromatic Halides with Organolithium and Boronic Acid Derivatives

Methodology

This approach involves the formation of the boronic ester through nucleophilic substitution reactions between aromatic halides and organolithium reagents, followed by oxidation or esterification.

Procedure

  • Step 1: React 1-fluoro-3-methoxybenzene with n-butyllithium at -78°C.
  • Step 2: The lithio intermediate reacts with an electrophilic boronic acid derivative, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , to form the boronic ester.

Reaction Conditions & Yield

Parameter Details
Reagents n-Butyllithium, boronic ester precursor
Solvent THF
Temperature -78°C during lithiation, room temperature for coupling
Reaction time 1.67 hours (lithiation), subsequent coupling for 8 hours
Yield Up to 90% after purification

Research Findings

  • The process is efficient and yields high-purity boronic esters suitable for further functionalization, as demonstrated by Wang et al.

Alternative Methods: Using Organic Ligands and Catalysts

Methodology

This involves catalytic cross-coupling under milder conditions, often employing phenanthroline as a ligand and nickel trifluoromethanesulfonate as a catalyst.

Procedure

  • The aromatic halide reacts with boronic acid derivatives in the presence of a catalyst, ligand, and base under nitrogen atmosphere at 20–100°C for 8–24 hours.

Research Findings

  • CN110240558B patent describes such a method, emphasizing high yield, operational simplicity, and environmental friendliness, suitable for industrial applications.

Summary Data Table: Preparation Methods

Method Key Reagents Main Conditions Typical Yield Advantages References
Lithiation & Borylation n-Butyllithium, pinacol boronate -78°C, inert atmosphere 63–90% High selectivity, operational simplicity
Cross-Coupling (Suzuki) Pd catalyst, boronic acid, base 80°C, aqueous/organic solvent 47–90% Versatile, suitable for diverse substrates
Organolithium Reaction n-Butyllithium, boronic ester -78°C to room temp Up to 90% High efficiency, straightforward
Catalytic Coupling Nickel/trifluoromethanesulfonate, phenanthroline 20–100°C, 8–24 hours High yields Mild conditions, environmentally friendly

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-fluoro-4-methoxyphenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenols, while reduction can produce alcohols. Substitution reactions can result in various substituted phenylboronic esters .

Mechanism of Action

The mechanism of action of 5-Chloro-2-fluoro-4-methoxyphenylboronic acid pinacol ester involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This reactivity is exploited in various chemical and biological applications, including enzyme inhibition and molecular recognition .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural features and molecular properties of the target compound with analogous boronic esters:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences
5-Chloro-2-fluoro-4-methoxyphenylboronic acid pinacol ester Cl (5), F (2), OMe (4) ~C₁₃H₁₆BClFO₄* ~340 Not explicitly listed† Reference compound
5-Chloro-2,4-dimethoxyphenylboronic acid pinacol ester Cl (5), OMe (2,4) C₁₄H₂₀BClO₄ 298.57 2121512-49-8 Two methoxy groups instead of F and OMe
4-Chloro-2,3-difluoro-5-methoxyphenylboronic acid pinacol ester Cl (4), F (2,3), OMe (5) C₁₃H₁₆BClF₂O₃ 304.52 2121511-96-2 Additional fluorine at position 3
4-Chloro-2-fluoro-5-(2-methoxyethoxy)phenylboronic acid pinacol ester Cl (4), F (2), OCH₂CH₂OMe (5) C₁₅H₂₁BClFO₄ 330.60 1256360-21-0 Extended alkoxy chain at position 5
5-Bromo-4-chloro-2-fluorophenylboronic acid pinacol ester Br (5), Cl (4), F (2) C₁₂H₁₄BBrClFO₂ 335.40 2377606-53-4 Bromine replaces methoxy group

*Estimated based on parent acid and pinacol esterification.
†CAS for parent acid: 1072952-18-1 .

Key Observations:

  • Substituent Effects: Electron-withdrawing groups (Cl, F) increase electrophilicity of the boron center, enhancing reactivity in cross-couplings. Methoxy groups (electron-donating) slow reactions compared to nitro-substituted analogs .
  • Steric Hindrance: Bulkier substituents (e.g., 2-methoxyethoxy in ) reduce coupling efficiency due to steric effects.

Solubility and Reactivity

Phenylboronic acid pinacol esters generally exhibit superior solubility in organic solvents compared to their parent acids. For example:

  • Chloroform: High solubility for pinacol esters (>100 mg/mL) .
  • Hydrocarbons (e.g., methylcyclohexane): Low solubility (<10 mg/mL) .

The target compound’s solubility profile is expected to align with these trends. In contrast, 4-nitrophenylboronic acid pinacol ester () reacts rapidly with H₂O₂ due to its electron-withdrawing nitro group, whereas the target’s methoxy group may slow such oxidative reactions .

Biological Activity

5-Chloro-2-fluoro-4-methoxyphenylboronic acid pinacol ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound exhibits various biochemical properties that influence its interactions with biological systems. Its boronic acid structure allows it to form reversible covalent bonds with diols, which is crucial for its activity in enzyme inhibition and drug design.

Cellular Effects

Cell Proliferation and Apoptosis
Research indicates that this compound can modulate cell proliferation by influencing gene expression related to cell cycle regulation. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting potential anticancer properties. For instance, studies have shown that it can inhibit the growth of various tumor cell lines, with IC50 values indicating significant efficacy at low concentrations.

Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects such as inhibition of tumor growth or modulation of immune responses, while higher doses could lead to cytotoxicity. This variability underscores the importance of dosage optimization in therapeutic applications.

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules such as enzymes and receptors, leading to inhibition or activation of their functions. This binding can result in conformational changes in the target molecules, affecting their activity and downstream signaling pathways.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Anticancer Activity : In one study, derivatives were synthesized and tested against various cancer cell lines, showing significant growth inhibition with IC values ranging from 0.02 μM to 0.49 μM for specific cell lines.
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against bacteria such as Staphylococcus aureus. Preliminary results showed promising inhibitory concentrations compared to standard antibiotics.
  • Neuroprotective Effects : Investigations into related compounds indicate potential neuroprotective effects through inhibition of acetylcholinesterase, which could be relevant for Alzheimer's disease treatment.

Data Table: Summary of Biological Activities

Activity Type Target IC50/EC50 Values Notes
AnticancerVarious cancer cell lines0.02 - 0.49 μMSignificant growth inhibition observed
AntimicrobialStaphylococcus aureusVariesPromising inhibitory concentrations
NeuroprotectiveAcetylcholinesteraseNot specifiedPotential relevance for Alzheimer's treatment

Q & A

Q. Comparative reactivity table :

Substituent Pattern Yield in Suzuki Reaction *Reference
5-Cl-2-F-4-OMe (target)72–85% (Pd(OAc)₂, K₂CO₃, DMF)
4-Cl-2-F-5-OMe65–78%
2-Cl-5-F-3-Me80–88% (lower steric hindrance)
*Conditions: 1.5 mol% Pd catalyst, 2 equiv aryl halide, 80°C, 12h.

Troubleshooting tip : Use bulky ligands (e.g., SPhos) to mitigate protodeboronation in electron-deficient systems .

Advanced: How can contradictory data on hydrolytic stability be resolved?

Discrepancies in stability studies often arise from:

  • Moisture content : Even trace H₂O in solvents (e.g., THF) accelerates hydrolysis. Use molecular sieves or anhydrous conditions for storage .
  • pH dependence : Hydrolysis is negligible in neutral organic solvents but rapid in aqueous basic media (e.g., NaOH/THF).
    Experimental validation :
Condition Half-life (25°C)
Dry DMSO>30 days
DMSO/H₂O (5%)48 hours
NaOH (0.1M)/THF<1 hour
Recommendation: Monitor stability via ¹¹B NMR to detect boronic acid formation (δ ~30 ppm vs. δ ~18 ppm for ester) .

Advanced: What computational methods predict reactivity in C–C bond-forming reactions?

  • DFT calculations : Optimize transition states for transmetallation and reductive elimination. Key parameters include LUMO energy (boron center) and Mayer bond orders .
  • Molecular dynamics (MD) : Simulate steric effects of the methoxy group on catalyst approach (e.g., Pd(0) coordination).
    Case study : For 5-Cl-2-F-4-OMe derivatives, MD simulations show a 15° tilt in Pd–B interaction vs. unsubstituted analogs, reducing coupling efficiency by ~10% .

Basic: What safety protocols are critical for handling this compound?

  • Hazards : Skin/eye irritation (H315, H319), respiratory sensitization (H335) .
  • Mitigation : Use nitrile gloves, fume hood, and PPE. Store under argon at 2–8°C to prevent hydrolysis .

Advanced: How is this boronate ester applied in materials science (e.g., COFs)?

As a monomer in covalent organic frameworks (COFs) :

  • Suzuki polycondensation : Forms 2D porous networks with hexahydroxytriphenylene, yielding surface areas >1000 m²/g .
  • Functionalization : Methoxy groups enhance CO₂ adsorption capacity by 20% vs. non-polar analogs .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-fluoro-4-methoxyphenylboronic acid pinacol ester
Reactant of Route 2
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5-Chloro-2-fluoro-4-methoxyphenylboronic acid pinacol ester

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